Boc-5-hydroxy-L-tryptophane

Vue d'ensemble

Description

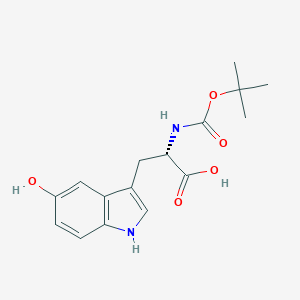

Boc-5-hydroxy-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 5-hydroxy-L-tryptophan. This modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications. Boc-5-hydroxy-L-tryptophan is primarily used in peptide synthesis and as an intermediate in the production of pharmaceuticals.

Applications De Recherche Scientifique

Boc-5-hydroxy-L-tryptophan has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Serves as a precursor in the study of serotonin biosynthesis and metabolism.

Medicine: Investigated for its potential therapeutic effects in treating depression, insomnia, and other neurological disorders.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical research

Mécanisme D'action

Target of Action

Boc-5-hydroxy-L-tryptophan is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or peptides in some way

Biochemical Pathways

Boc-5-hydroxy-L-tryptophan is likely involved in the biosynthesis of serotonin from tryptophan . In a distinctive 5-HTP biosynthetic route, the unnatural substrate anthranilate is first converted into 5-hydroxyanthranilate (5-HAA) using a novel salicylate 5-hydroxylase, and then 5-HAA is transformed to 5-HTP using the E. coli endogenous tryptophan synthesis pathway

Result of Action

It is known that the compound is used in proteomics research , suggesting that it may have some effect at the molecular and cellular level.

Analyse Biochimique

Biochemical Properties

Boc-5-hydroxy-L-tryptophan plays a crucial role in biochemical reactions. It is involved in the production of 5-hydroxytryptophan (5-HTP), a direct biosynthetic precursor of the neurotransmitter 5-hydroxytryptamine . This interaction involves various enzymes and proteins, including tryptophan hydroxylase and tetrahydrobiopterin synthesis and regeneration pathway .

Cellular Effects

The effects of Boc-5-hydroxy-L-tryptophan on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boc-5-hydroxy-L-tryptophan exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-5-hydroxy-L-tryptophan change over time. The engineered strain HTP11 was able to produce 8.58 g/L 5-HTP in a 5-L bioreactor with a yield of 0.095 g/g glucose and a maximum real-time productivity of 0.48 g/L/h .

Metabolic Pathways

Boc-5-hydroxy-L-tryptophan is involved in several metabolic pathways, including the synthesis of 5-HTP . It interacts with enzymes such as tryptophan hydroxylase and cofactors involved in the tetrahydrobiopterin synthesis and regeneration pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-hydroxy-L-tryptophan typically involves the protection of the amino group of 5-hydroxy-L-tryptophan with a tert-butoxycarbonyl group. One common method includes the reaction of 5-hydroxy-L-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate in tetrahydrofuran and water at room temperature. The reaction mixture is then acidified, and the product is extracted and purified using chromatography .

Industrial Production Methods: Industrial production of Boc-5-hydroxy-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality Boc-5-hydroxy-L-tryptophan.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-5-hydroxy-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the hydroxyl group or modify the indole ring.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives.

Comparaison Avec Des Composés Similaires

5-Hydroxy-L-tryptophan: The unprotected form, directly involved in serotonin biosynthesis.

L-tryptophan: The parent amino acid, essential for protein synthesis and a precursor to 5-hydroxy-L-tryptophan.

N-acetyl-5-hydroxy-L-tryptophan: Another derivative with different protective groups.

Uniqueness: Boc-5-hydroxy-L-tryptophan is unique due to its enhanced stability and solubility provided by the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where stability is crucial. Compared to 5-hydroxy-L-tryptophan, the Boc derivative is more suitable for use in synthetic chemistry due to its improved handling properties .

Activité Biologique

Boc-5-hydroxy-L-tryptophan (Boc-5-HTP) is a derivative of 5-hydroxytryptophan (5-HTP), an amino acid that plays a crucial role in the biosynthesis of serotonin, a neurotransmitter linked to mood regulation. This article explores the biological activity of Boc-5-HTP, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.

1. Chemical Structure and Synthesis

Boc-5-HTP is synthesized by protecting the amino and hydroxyl groups of 5-hydroxytryptophan with a Boc (tert-butyloxycarbonyl) group. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The synthesis typically involves:

- Step 1 : Protection of the amino group using Boc anhydride.

- Step 2 : Hydroxyl group protection may also be applied depending on the subsequent reactions planned.

The resulting compound retains the biological activity of 5-HTP while offering improved handling characteristics for laboratory studies.

2. Biological Activity and Mechanisms

Boc-5-HTP exhibits several biological activities primarily through its role as a serotonin precursor. The key mechanisms include:

- Serotonin Biosynthesis : Boc-5-HTP is metabolized into serotonin via decarboxylation by aromatic L-amino acid decarboxylase (AADC). This process is crucial for maintaining serotonin levels in the brain and gut, impacting mood and gastrointestinal function .

- Neurotransmitter Modulation : By increasing serotonin availability, Boc-5-HTP can influence various neuropsychiatric conditions, including depression and anxiety. Clinical studies have shown that 5-HTP supplementation can alleviate symptoms of these disorders .

Table 1: Summary of Biological Activities

3. Case Studies and Clinical Findings

Several studies have investigated the effects of 5-HTP on various health conditions, providing insights into the potential benefits of Boc-5-HTP:

Case Study 1: Depression Treatment

A randomized controlled trial examined the effects of 5-HTP on patients with major depressive disorder. Participants receiving 5-HTP showed significant improvements in mood compared to a placebo group. This supports the hypothesis that increasing serotonin levels can benefit mood disorders .

Case Study 2: Gut Microbiota Modulation

Research on mice demonstrated that oral administration of 5-HTP restored gut microbiota dysbiosis associated with depression-like behaviors. This highlights the compound's potential to influence not just neurological health but also gastrointestinal function through the microbiota-gut-brain axis .

4. Pharmacokinetics and Safety Profile

The pharmacokinetics of Boc-5-HTP are similar to those of its parent compound, with rapid absorption and metabolism in the body. A slow-release formulation has been developed to enhance its pharmacokinetic properties, potentially improving therapeutic outcomes for conditions like depression when used alongside selective serotonin reuptake inhibitors (SSRIs) .

Safety Profile : While generally considered safe, excessive intake of 5-HTP can lead to side effects such as gastrointestinal disturbances and serotonin syndrome when combined with other serotonergic agents . Therefore, careful dosing is essential.

Propriétés

IUPAC Name |

(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELADEDZLOFFTA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.